molecular formula C8H12N2 B3181229 (1R)-1-phenylethane-1,2-diamine CAS No. 62779-69-5

(1R)-1-phenylethane-1,2-diamine

Cat. No. B3181229
CAS RN: 62779-69-5
M. Wt: 136.19 g/mol
InChI Key: CRVBQABBEKLFIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-phenylethane-1,2-diamine, also known as (R)-Phenylalanine Ethyl Ester, is an organic compound with the chemical formula C10H16N2. It is a chiral compound, meaning it has two enantiomers, (R)- and (S)-. This compound is widely used in scientific research for its various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (1R)-1-phenylethane-1,2-diamine is not well understood. However, it is believed to act as a dopamine transporter inhibitor, which may contribute to its antidepressant and antitumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to exhibit antidepressant, antitumor, and anticonvulsant activities. It has also been shown to have anxiolytic effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R)-1-phenylethane-1,2-diamine in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other reagents.

Future Directions

There are numerous future directions for research involving (1R)-1-phenylethane-1,2-diamine. One potential avenue of research is the development of new pharmaceuticals based on this compound. Another area of research could be the investigation of the compound's mechanism of action and its potential use as a therapeutic agent for various disorders. Additionally, further studies could explore the compound's potential use in asymmetric catalysis and peptide synthesis.

Scientific Research Applications

(1R)-1-phenylethane-1,2-diamine has a wide range of applications in scientific research. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals, such as antihistamines, antidepressants, and antitumor agents. It is also used as a ligand in asymmetric catalysis and as a reagent in peptide synthesis.

properties

IUPAC Name

(1R)-1-phenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVBQABBEKLFIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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